molecular formula C13H13N3O3S B2549730 N'-(1,2-oxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide CAS No. 2415633-20-2

N'-(1,2-oxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2549730
CAS No.: 2415633-20-2
M. Wt: 291.33
InChI Key: PTDILRNWBOTUAE-UHFFFAOYSA-N
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Description

N’-(1,2-oxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,2-oxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step might involve the coupling of a thiophene derivative with the oxazole intermediate.

    Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Final amidation: The final step involves the formation of the ethanediamide linkage through amidation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(1,2-oxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxazole ring would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N’-(1,2-oxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,2-oxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide
  • N’-(1,2-oxazol-3-yl)-N-{[1-(furan-3-yl)cyclopropyl]methyl}ethanediamide
  • N’-(1,2-oxazol-3-yl)-N-{[1-(pyridin-3-yl)cyclopropyl]methyl}ethanediamide

Uniqueness

The uniqueness of N’-(1,2-oxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, binding affinity, or stability, making it valuable for specific applications.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(12(18)15-10-1-5-19-16-10)14-8-13(3-4-13)9-2-6-20-7-9/h1-2,5-7H,3-4,8H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDILRNWBOTUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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